Methyl 3-nitrobenzenesulfonate
CAS No.: 6214-21-7
Cat. No.: VC21343162
Molecular Formula: C7H7NO5S
Molecular Weight: 217.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 6214-21-7 |
---|---|
Molecular Formula | C7H7NO5S |
Molecular Weight | 217.2 g/mol |
IUPAC Name | methyl 3-nitrobenzenesulfonate |
Standard InChI | InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 |
Standard InChI Key | SWKKKZKIPZOMBG-UHFFFAOYSA-N |
SMILES | COS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Canonical SMILES | COS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Chemical Structure and Physical Properties
Methyl 3-nitrobenzenesulfonate’s structure comprises a benzene ring with a nitro group (-NO₂) at position 3 and a methyl sulfonate ester (-OSO₂OCH₃) at position 1. This configuration creates a planar aromatic system with electron-withdrawing effects from both substituents, influencing its reactivity.
Property | Value |
---|---|
Molecular Formula | C₇H₇NO₅S |
Molecular Weight | 217.2 g/mol |
IUPAC Name | Methyl 3-nitrobenzenesulfonate |
InChI Key | SWKKKZKIPZOMBG-UHFFFAOYSA-N |
Melting Point | ~50–51°C |
Boiling Point | ~187–190°C |
State | Colorless or light yellow solid |
The nitro group enhances the electron-deficient nature of the aromatic ring, while the methyl sulfonate ester facilitates participation in nucleophilic substitution reactions.
Synthesis Methods
Methyl 3-nitrobenzenesulfonate is synthesized through two primary routes:
Sulfonation of Nitrobenzene
A patented method involves sulfonating nitrobenzene with chlorosulfonic acid (ClSO₃H) in the presence of a catalyst (e.g., sodium tungstate) . The reaction proceeds as follows:
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Sulfonation: Nitrobenzene reacts with chlorosulfonic acid at 90–150°C for 2–5 hours, generating 3-nitrobenzenesulfonic acid and HCl gas.
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Neutralization: The reaction mixture is treated with sodium alkali (e.g., Na₂CO₃) to form sodium 3-nitrobenzenesulfonate.
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Esterification: The sodium salt is converted to the methyl ester via methanol esterification.
Parameter | Value |
---|---|
Molar Ratio (Nitrobenzene:ClSO₃H) | 1:0.4–0.6 |
Temperature | 110–130°C (optimal) |
Reaction Time | 5 hours |
Byproduct Recovery | Nitrobenzene (99.2% purity) |
This method minimizes residual ClSO₃H and enables efficient recycling of nitrobenzene .
Direct Esterification
3-Nitrobenzenesulfonic acid is directly esterified with methanol in the presence of an acid catalyst (e.g., H₂SO₄). The reaction is exothermic and requires controlled heating to avoid side reactions.
Chemical Reactivity and Reaction Pathways
Methyl 3-nitrobenzenesulfonate participates in diverse reactions due to its sulfonate group and nitro substituent. Key transformations include:
Nucleophilic Substitution (SN²)
The sulfonate ester undergoes substitution with nucleophiles (e.g., Br⁻, CN⁻) under mild conditions. For example:
Reaction:
This reactivity is exploited in synthesizing aryl sulfonamide derivatives.
Reduction Reactions
The nitro group is reduced to an amine using catalysts like Raney nickel (H₂/Pd) or LiAlH₄. The sulfonate ester remains intact, yielding 3-aminobenzenesulfonate methyl ester, a precursor to pharmaceutical intermediates.
Oxidation
Ozonolysis or oxidative cleavage of the benzene ring generates sulfonic acid derivatives, though this pathway is less common due to ring stability.
Industrial and Research Applications
Pharmaceutical Intermediates
Methyl 3-nitrobenzenesulfonate serves as a building block for:
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Anticancer agents: Sulfonamide derivatives inhibit carbonic anhydrase enzymes.
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Antibacterial compounds: Nitro groups enhance antimicrobial activity against Gram-positive bacteria.
Dye and Pigment Production
The compound is a precursor to azo dyes and rhodamine derivatives. Its nitro group directs electrophilic substitution to specific positions, enabling controlled colorant synthesis .
Industrial Chemicals
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Rust removers: Used in formulations to dissolve iron oxides.
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Electroplating agents: Facilitates nickel removal in metal finishing .
Parameter | Guideline |
---|---|
PPE | Gloves, goggles, lab coat |
Ventilation | Fume hood required |
Storage | Cool, dry, away from strong bases |
Waste Disposal | Neutralize with NaOH, dispose per regulations |
The compound is stable under standard conditions but decomposes upon prolonged heating, releasing toxic fumes (e.g., SO₃, NO₂).
Research Findings and Innovations
Process Optimization
A patented method reduces chlorosulfonic acid usage by 40–60% compared to traditional sulfonation, lowering costs and waste . Key improvements include:
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Nitrobenzene recovery: Up to 99.2% purity via oil-water separation.
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Byproduct management: HCl gas is absorbed in water and recycled .
Micellar Catalysis
Studies on analogous sulfonates reveal that surfactants (e.g., SDS) accelerate substitution reactions by stabilizing transition states, suggesting potential for enhanced reactivity in micellar systems.
Comparative Analysis with Analogous Compounds
Compound | Substituents | Reactivity | Applications |
---|---|---|---|
Methyl 4-nitrobenzenesulfonate | Para nitro, methyl ester | Lower SN² reactivity than meta isomer | Dye intermediates, pharmaceuticals |
Sodium 3-nitrobenzenesulfonate | Sodium salt, meta nitro | Higher solubility, used in aqueous reactions | Rust removers, electroplating |
3-Nitrobenzenesulfonic acid | Free acid, meta nitro | Requires esterification for stability | Direct sulfonation feedstock |
The meta nitro configuration in methyl 3-nitrobenzenesulfonate enhances steric hindrance, directing electrophilic attacks to specific positions while maintaining moderate solubility .
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